3-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
Beschreibung
This compound features a benzo[d]oxazole core fused with a sulfonamide group at position 5, linked to a pyrazine ring substituted with a 1-methylpyrazole moiety. The benzo[d]oxazole system (a bicyclic structure with oxygen and nitrogen atoms) is known to enhance metabolic stability and bioavailability in medicinal chemistry . The sulfonamide group (-SO₂NH-) is a common pharmacophore in enzyme inhibitors, particularly targeting carbonic anhydrases or kinases .
Eigenschaften
IUPAC Name |
3-methyl-N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]-2-oxo-1,3-benzoxazole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O4S/c1-22-10-11(8-20-22)16-13(18-5-6-19-16)9-21-28(25,26)12-3-4-15-14(7-12)23(2)17(24)27-15/h3-8,10,21H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFRFCRXOUAIQBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CN=C2CNS(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 3-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide (CAS Number: 2034466-25-4) is a complex organic molecule that has garnered attention for its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 400.4 g/mol. The structure features a sulfonamide group, a benzo[d]oxazole moiety, and pyrazole and pyrazine rings, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₆N₆O₄S |
| Molecular Weight | 400.4 g/mol |
| CAS Number | 2034466-25-4 |
Antimicrobial Properties
Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the pyrazole ring is critical for this activity as it interacts with microbial targets.
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Compounds with similar structures have been investigated for their ability to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. Inhibitors of PARP are pivotal in cancer therapy, especially in cancers with BRCA mutations.
The biological activity of 3-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide may involve:
- Enzyme Inhibition : The sulfonamide group can interact with active sites on enzymes, inhibiting their function.
- Receptor Modulation : The compound may bind to specific receptors, altering signaling pathways critical for cellular function.
- DNA Interaction : Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes.
Study on Antimicrobial Activity
A study conducted by Barbuceanu et al. synthesized various pyrazole derivatives and tested their antimicrobial efficacy against S. aureus and other pathogens. The results indicated that compounds with similar structural motifs to our compound displayed minimum inhibitory concentrations (MIC) ranging from 8 μg/mL to 32 μg/mL against drug-resistant strains .
Anticancer Efficacy Research
In another study focusing on PARP inhibitors, researchers evaluated several compounds structurally related to our target compound. They found that certain derivatives exhibited promising anticancer activity in vitro, leading to the induction of apoptosis in cancer cell lines .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Key Structural and Functional Analogues
The following table compares the target compound with structurally related sulfonamide derivatives, emphasizing substituent effects on physicochemical and biological properties:
Key Observations:
Heterocyclic Influence: The target compound’s pyrazine-pyrazole system contrasts with the pyrazolo[3,4-d]pyrimidine core in Example 53 (). Pyrazine’s electron-deficient nature may enhance π-π stacking in hydrophobic binding pockets compared to pyrimidine derivatives .
Sulfonamide vs. Benzamide :
- The target’s sulfonamide group offers stronger hydrogen-bonding capacity compared to the benzamide in Example 53, which may increase target affinity but reduce membrane permeability .
NMR and Structural Insights :
- highlights that substituents in regions analogous to the target’s pyrazine-pyrazole unit (e.g., positions 29–36 and 39–44 in rapamycin analogues) induce distinct NMR chemical shifts, suggesting similar regions in the target compound could serve as markers for structural modification .
Research Findings and Methodological Considerations
Bioactivity Hypotheses:
- The chromenone moiety in Example 53 is associated with kinase inhibition (e.g., PI3K/mTOR pathways). The target’s benzo[d]oxazole-sulfonamide system may similarly target kinases but with improved solubility due to the sulfonamide’s polarity .
Limitations and Gaps:
- Melting points, solubility, and in vitro activity data for the target compound are absent in the provided evidence, necessitating experimental validation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
